![molecular formula C18H19ClN2O4S B4926040 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)
1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide, also known as CSPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CSPC is a piperidinecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has a wide range of potential applications in scientific research. One of the primary uses of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide is in the study of ion channels. 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has been shown to selectively block the activity of the Nav1.8 ion channel, which is involved in pain perception. This makes 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide a potential candidate for the development of new pain medications.
1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide involves the selective inhibition of the Nav1.8 ion channel. This ion channel is involved in the transmission of pain signals, and blocking its activity can reduce pain perception. 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has a variety of biochemical and physiological effects. In addition to its pain-relieving and anti-cancer properties, 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide for lab experiments is its selectivity for the Nav1.8 ion channel. This makes it a useful tool for studying the role of this ion channel in pain perception. However, one limitation of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide. One area of interest is the development of new pain medications based on 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide. Another area of potential research is the use of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide in the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-hydroxyaniline, followed by the addition of piperidinecarboxylic acid. The resulting compound is then purified through recrystallization. The yield of the synthesis process is typically around 70%.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-14-4-6-17(7-5-14)26(24,25)21-10-8-13(9-11-21)18(23)20-15-2-1-3-16(22)12-15/h1-7,12-13,22H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMFNYYYZKXHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)
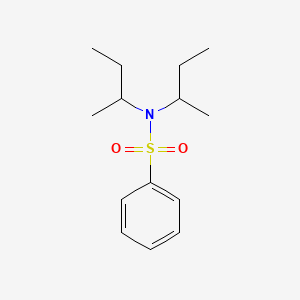
![ethyl 4-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4925973.png)
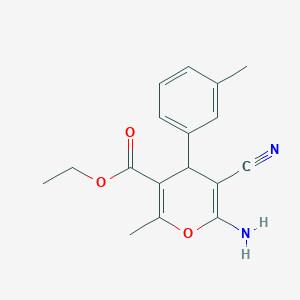
![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)
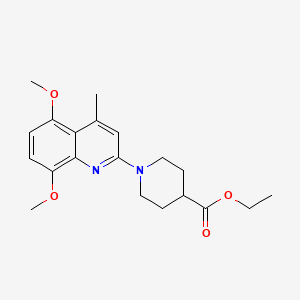
![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
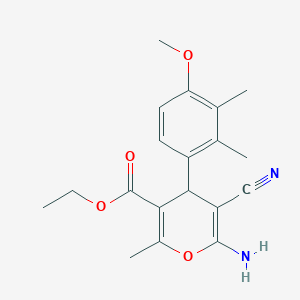
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)
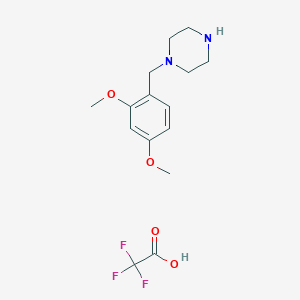
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)